4,5-Dihydropyrrolo[1,2-a]quinoxaline

Oxidation stability Carborane chemistry Reagent shelf-life

4,5-Dihydropyrrolo[1,2-a]quinoxaline (C₁₁H₁₀N₂, MW 170.21) is the partially saturated member of the pyrrolo[1,2-a]quinoxaline family, distinguished from its fully aromatic counterpart by saturation at the 4- and 5-positions. This scaffold serves as a versatile entry point for derivatization—alkylation, acylation, and oxidation—enabling tunable physicochemical properties that the planar, aromatized pyrrolo[1,2-a]quinoxaline cannot match.

Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
Cat. No. B8646923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydropyrrolo[1,2-a]quinoxaline
Molecular FormulaC11H10N2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1C2=CC=CN2C3=CC=CC=C3N1
InChIInChI=1S/C11H10N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-7,12H,8H2
InChIKeySVJWZRQLGHYOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydropyrrolo[1,2-a]quinoxaline: Core Scaffold Identity and Procurement-Relevant Characteristics


4,5-Dihydropyrrolo[1,2-a]quinoxaline (C₁₁H₁₀N₂, MW 170.21) is the partially saturated member of the pyrrolo[1,2-a]quinoxaline family, distinguished from its fully aromatic counterpart by saturation at the 4- and 5-positions [1]. This scaffold serves as a versatile entry point for derivatization—alkylation, acylation, and oxidation—enabling tunable physicochemical properties that the planar, aromatized pyrrolo[1,2-a]quinoxaline cannot match [2]. The dihydro form has been validated as a PTP1B inhibitor scaffold, a GPER-targeted antiproliferative chemotype, a biomimetic hydrogen-transfer reagent, and an antitubercular core, making its procurement relevant for medicinal chemistry, catalysis, and chemical biology programs [1][2][3].

Why Pyrroloquinoxaline Analogs Cannot Be Freely Interchanged with 4,5-Dihydropyrrolo[1,2-a]quinoxaline


The pyrrolo[1,2-a]quinoxaline scaffold family spans three oxidation states—fully aromatic, 5-inium salt, and 4,5-dihydro—with each exhibiting distinct reactivity, stability, and biological selectivity profiles [1]. The aromatic pyrrolo[1,2-a]quinoxaline lacks the C-4 benzylic handle required for the biomimetic hydrogen-transfer function unique to the dihydro form; conversely, the 5-inium salts show inferior PTP1B selectivity compared to the dihydro series [1][2]. Even within the dihydro subclass, substitution at C-4 dramatically alters oxidative stability: the 4-carboranyl derivative resists air oxidation whereas the 4-phenyl analogue degrades, a difference with direct consequences for reagent shelf-life and experimental reproducibility in catalysis applications [3]. Generic interchange therefore risks both functional failure and data irreproducibility.

Quantitative Differentiation Evidence: 4,5-Dihydropyrrolo[1,2-a]quinoxaline vs. Closest Analogs


Oxidation Stability: 4-Carboranyl-DHPQ Outperforms 4-Phenyl-DHPQ in Air

In a systematic head-to-head comparison under ambient air, 4-carboranyl-4,5-dihydropyrrolo[1,2-a]quinoxaline demonstrated markedly superior oxidation stability relative to the 4-phenyl analogue, which underwent progressive aromatization to pyrrolo[1,2-a]quinoxaline [1]. This stability advantage is attributed to the electron-withdrawing character of the o-carborane cage, which raises the oxidation potential of the dihydropyrrole ring.

Oxidation stability Carborane chemistry Reagent shelf-life

PTP1B Selectivity: 4,5-Dihydro Series More Selective Than 5-Inium Salt Series

A cross-series comparison within the same study revealed that 4,5-dihydropyrrolo[1,2-a]quinoxalines achieve slightly greater PTP1B inhibitory potency and selectivity than the corresponding pyrrolo[1,2-a]quinoxal-5-inium salts [1]. Both series were tested against PTP1B and the closely related phosphatase TC-PTP; the dihydro series exhibited IC₅₀ values between 0.25 and 1.90 µM with less than 11-fold selectivity versus TC-PTP, while the 5-inium series was consistently less selective.

PTP1B inhibition TC-PTP selectivity Diabetes target

Antitubercular Potency: DHPQ Derivatives Achieve MIC 6.25 µM Against M. tuberculosis H37Rv

Compounds 3d and 3e from a 4,5-dihydropyrrolo[1,2-a]quinoxaline library exhibited minimum inhibitory concentration (MIC) values of 6.25 µM against Mycobacterium tuberculosis H37Rv, placing them in a potency range competitive with early-stage antitubercular leads [1]. By comparison, the corresponding pyrrolo[1,2-a]quinoxalin-2-one derivatives from the same study showed attenuated antimycobacterial activity, and within-class pyrrolo[1,2-a]quinoxaline hybrids reported by Wang et al. (2018) achieved MIC values of 5 µg/mL (compound 12g), translating to approximately 12–15 µM depending on molecular weight [2].

Antituberculosis MIC Mycobacterium tuberculosis

Biomimetic Hydrogen Source: Tunable and Regenerable Asymmetric Transfer Hydrogenation with up to 92% ee

A distinct functional capability of the 4,5-dihydropyrrolo[1,2-a]quinoxaline scaffold—absent in the fully aromatic pyrrolo[1,2-a]quinoxaline and the 5-inium salts—is its ability to serve as a tunable, regenerable biomimetic hydrogen source for asymmetric transfer hydrogenation [1]. A panel of substituted DHPQs delivered chiral amines from 3-aryl-2H-benzo[b][1,4]oxazines with up to 92% enantiomeric excess (ee) and from 1-alkyl-3-aryl-quinoxalin-2(1H)-ones with up to 89% ee, rivaling dedicated NAD(P)H model compounds such as Hantzsch esters and 9,10-dihydrophenanthridine.

Biomimetic hydrogenation Enantioselective synthesis NAD(P)H mimic

Green Synthesis Route: Recyclable Solid Acid Catalyst Maintains Activity Over Six Cycles

A water-based, room-temperature synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines using amidosulfonic acid (NH₂SO₃H) as a solid acid catalyst was demonstrated to be recyclable for six consecutive runs without loss of catalytic activity [1]. This contrasts with conventional pyrrolo[1,2-a]quinoxaline syntheses that typically require elevated temperatures (80–110 °C), organic solvents, and non-recyclable catalysts [2].

Green chemistry Catalyst recyclability Sustainable synthesis

GPER-Targeted Anticancer Activity: Isopropyl-Substituted DHPQs Selectively Inhibit Breast Cancer Cell Proliferation

In a panel of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their aromatized pyrrolo[1,2-a]quinoxaline counterparts, isopropyl-substituted DHPQ derivatives showed the most promising antiproliferative activity in GPER-expressing breast cancer cell lines, whereas the acetyl-substituted series lacked GPER transactivation responsibility [1]. This functional selectivity for GPER-positive cells distinguishes the DHPQ scaffold from the structurally related but mechanistically divergent 8-chloro-4-(4-chlorophenyl)pyrrolo[1,2-a]quinoxaline series, which acts through a different mode of GPER modulation [2].

GPER Breast cancer Antiproliferative

Highest-Confidence Application Scenarios for 4,5-Dihydropyrrolo[1,2-a]quinoxaline Based on Quantitative Evidence


PTP1B Allosteric Inhibitor Lead Optimization for Type 2 Diabetes

Procure the 4,5-dihydropyrrolo[1,2-a]quinoxaline core for SAR expansion targeting the α3/α6/α7 allosteric tunnel of PTP1B. The scaffold provides IC₅₀ values of 0.25–1.90 µM against recombinant PTP1B with <11-fold selectivity over TC-PTP and confirmed glucose uptake enhancement in C2C12 myotubes, outperforming the 5-inium salt series in both potency and selectivity [1]. Computational docking supports rational modification at the C-4 position to further improve selectivity [2].

Biomimetic Asymmetric Transfer Hydrogenation Reagent

Deploy substituted 4,5-dihydropyrrolo[1,2-a]quinoxalines as tunable, regenerable hydride donors for enantioselective reduction of prochiral imines and heterocycles. The scaffold delivers chiral amines with up to 92% ee and can be regenerated using hydrogen gas under mild conditions, offering a sustainable alternative to stoichiometric Hantzsch esters. The C-4 substituent directly modulates hydride donor strength and enantioselectivity, providing a rational design handle [1].

Antitubercular Fragment-Based Drug Discovery Against M. tuberculosis H37Rv

Use the 4,5-dihydropyrrolo[1,2-a]quinoxaline core as a starting fragment for antitubercular lead generation, building on the demonstrated MIC of 6.25 µM for derivatives 3d and 3e against M. tuberculosis H37Rv [1]. The water-compatible, recyclable-catalyst synthesis enables rapid analog generation for SAR exploration, while the scaffold's divergence from the less active pyrrolo[1,2-a]quinoxalin-2-one sub-series provides a clear structural differentiation path [1].

GPER-Positive Breast Cancer Probe Development

Develop isopropyl-substituted 4,5-dihydropyrrolo[1,2-a]quinoxaline derivatives as GPER-selective chemical probes, validated by antiproliferative MTT data in GPER-expressing breast cancer cells and GPER transactivation reporter assays [1]. The dihydro oxidation state is mechanistically essential—isopropyl DHPQs engage GPER while acetyl-substituted or fully aromatic analogs fail to recapitulate this activity, providing clear SAR direction for probe optimization [1].

Quote Request

Request a Quote for 4,5-Dihydropyrrolo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.